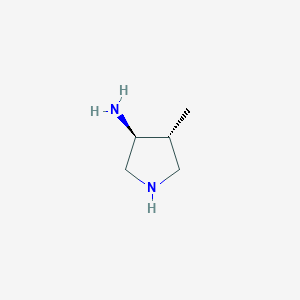

(3S,4R)-4-Methylpyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMFXXAJKCIPQ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283927 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113617-69-9 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of Chiral Pyrrolidine Amines, Including 3s,4r 4 Methylpyrrolidin 3 Amine

Organocatalysis via Chiral Pyrrolidine (B122466) Amines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. Chiral pyrrolidine amines are prominent in this field, primarily through their involvement in enamine and iminium ion catalysis. nih.govnobelprize.org These catalytic cycles offer a green and efficient alternative to traditional metal-based catalysts.

Enamine Catalysis Mediated by Pyrrolidine-Derived Species

Enamine catalysis is a cornerstone of organocatalysis, wherein a chiral secondary amine, such as a pyrrolidine derivative, reversibly reacts with a carbonyl compound to form a nucleophilic enamine intermediate. nih.govnobelprize.orgacs.org This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the α-functionalized carbonyl product. acs.orgnih.gov The chiral environment provided by the pyrrolidine catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer. acs.org

The asymmetric Michael addition, a key carbon-carbon bond-forming reaction, has been a significant area of application for chiral pyrrolidine catalysts. nih.govacs.org In these reactions, the enamine intermediate generated from a ketone or aldehyde and a chiral pyrrolidine amine adds to an α,β-unsaturated compound, such as a nitroolefin. nih.govacs.org The design of the pyrrolidine catalyst is crucial for achieving high stereoselectivity. For instance, the incorporation of a pyridine (B92270) base component adjacent to the stereogenic center in a pyrrolidine catalyst was shown to facilitate enamine formation and effectively shield one face of the enamine, dictating the direction of the nitroolefin's approach and resulting in high enantio- and diastereoselectivity. acs.org

A variety of chiral pyrrolidine-based catalysts have been developed and successfully employed in asymmetric Michael additions. nih.govacs.orgrsc.orgrsc.org These catalysts often feature substituents that create a well-defined chiral pocket around the active site, thereby controlling the stereochemical outcome of the reaction. The development of custom-made amine catalysts, such as chiral anthranilic pyrrolidine derivatives, has further expanded the scope and efficiency of these transformations, allowing for high stereoselectivity in the reaction of nitroalkenes with carbonyl compounds. rsc.org

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by Chiral Pyrrolidine-Pyridine Conjugates

| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3a | 95 | 95/5 | 98 |

| 3b | 92 | 94/6 | 97 |

| 3c | 88 | 92/8 | 95 |

Data sourced from a study on new bifunctional organocatalysts for asymmetric Michael addition reactions. acs.org

The asymmetric aldol (B89426) reaction is another fundamental carbon-carbon bond-forming reaction where chiral pyrrolidine amines have proven to be highly effective catalysts. nih.govacs.org The reaction involves the enamine-mediated addition of a ketone or aldehyde to another aldehyde. The seminal work by List and Barbas demonstrated that the natural amino acid L-proline, a simple pyrrolidine derivative, can catalyze intermolecular aldol reactions with significant enantioselectivities. nih.govnih.gov

The mechanism of the proline-catalyzed aldol reaction involves the formation of an enamine intermediate, which then attacks the aldehyde. acs.org The carboxylic acid group of proline is believed to play a crucial role in stabilizing the transition state through hydrogen bonding, leading to high stereocontrol. acs.org This concept has been extended to the design of various prolinamide-based organocatalysts that have shown excellent performance in asymmetric aldol reactions, often under mild and environmentally friendly conditions. nih.govresearchgate.net For example, fluorous (S)-pyrrolidine sulfonamides have been used as recyclable organocatalysts for highly enantioselective aldol reactions in water. acs.org

Table 2: Enantioselective Direct Aldol Reaction using Prolinamides

| Catalyst | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 29a | 24 | 95 | 95:5 | 98 |

| 29b | 36 | 92 | 93:7 | 96 |

Data from a study on AZT-Prolinamides in the enantioselective direct aldol reaction. nih.gov

The utility of enamine catalysis extends beyond Michael additions and aldol reactions. Researchers have successfully applied this strategy to a broader range of transformations. For instance, the photochemical activity of chiral enamines has been harnessed for the enantioselective α-alkylation of aldehydes. nih.govacs.org In these reactions, the enamine can act as a photoactive electron donor, generating radical species under mild conditions while maintaining stereochemical control. nih.govacs.org This opens up new avenues for asymmetric synthesis that are not accessible through traditional ground-state enamine chemistry.

Furthermore, enamine catalysis has been employed in domino reactions, where multiple bond-forming events occur in a single synthetic operation. nobelprize.org These cascade reactions, often initiated by an enamine-mediated transformation, allow for the rapid construction of complex molecular architectures from simple starting materials. rsc.org The development of bifunctional catalysts, which combine a pyrrolidine moiety with another catalytic group, has been instrumental in expanding the scope and efficiency of these complex transformations. acs.org

Elucidation of Organocatalytic Mechanisms and Stereoselectivity Origins

A deep understanding of the reaction mechanism and the factors governing stereoselectivity is crucial for the rational design of new and improved organocatalysts. nih.govnih.gov In the context of pyrrolidine-catalyzed reactions, significant effort has been dedicated to elucidating the structure and reactivity of the key enamine and iminium ion intermediates. nih.govnobelprize.org

Recent studies have highlighted the importance of the pyramidalization of the nitrogen atom in the enamine intermediate as a key factor influencing its reactivity. rsc.orgnih.govnih.govresearchgate.net The nitrogen atom in an enamine is not perfectly planar and can adopt a pyramidal geometry. The direction of this pyramidalization, described as either endo or exo, has a significant impact on the enamine's nucleophilicity and steric accessibility. rsc.orgnih.gov

Computational and experimental studies have shown that endo-pyramidalized enamines, where the nitrogen lone pair is on the same side as the Cα-substituent of the pyrrolidine ring, are significantly more reactive than their exo-pyramidalized counterparts. rsc.orgnih.govnih.govresearchgate.net This is attributed to reduced steric hindrance for the incoming electrophile in the endo conformation. nih.gov This understanding provides a valuable design principle for developing more active chiral secondary amine catalysts. The degree of pyramidalization can have a greater effect on reactivity than the n→π* orbital overlap, which was previously considered the dominant factor. rsc.orgnih.govresearchgate.net This knowledge has led to the development of catalysts with enhanced reactivity compared to their parent compounds. rsc.orgnih.govresearchgate.net

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding) in Chiral Induction

The efficacy of chiral pyrrolidine-based organocatalysts is often dictated by a network of subtle, non-covalent interactions between the catalyst and the reacting substrates. nih.gov These interactions, though weak individually, collectively play a decisive role in creating a highly organized transition state, which is essential for achieving high levels of enantioselectivity. researchgate.net

Hydrogen bonding is a particularly crucial non-covalent interaction in many pyrrolidine-catalyzed reactions. mdpi.com For instance, in reactions catalyzed by proline and its derivatives, the carboxylic acid or other hydrogen bond donor groups on the catalyst can activate the substrate and orient it favorably for the desired stereochemical outcome. nih.govmdpi.com Theoretical and experimental studies have shown that the formation of specific hydrogen bonds between the catalyst and the electrophile and/or nucleophile can significantly lower the energy of the transition state leading to one enantiomer over the other. mdpi.com

Beyond classical hydrogen bonding, other non-covalent forces such as π-π stacking, CH-π interactions, and dipole-dipole interactions can also contribute to chiral induction. ethz.chrsc.org The aromatic rings often present in more complex pyrrolidine catalysts can engage in π-π stacking with aromatic substrates, further rigidifying the transition state assembly. ethz.ch Similarly, CH-π interactions, where a C-H bond interacts with a π-system, are increasingly recognized as important for controlling the conformation and reactivity of catalytic intermediates. ethz.chnih.gov The cumulative effect of these varied non-covalent interactions creates a precisely tailored chiral pocket that effectively shields one face of the substrate, directing the incoming reagent to the opposite face and thus ensuring high stereoselectivity. nih.gov

Structure-Activity Relationship Studies in Pyrrolidine Organocatalysts

The performance of pyrrolidine-based organocatalysts is highly dependent on their molecular architecture. researchgate.netmdpi.com Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the pyrrolidine scaffold influence catalytic activity and selectivity. nih.govmdpi.com These studies are crucial for the rational design of new and more efficient catalysts. mdpi.comresearchgate.net

The steric and electronic properties of substituents on the pyrrolidine ring have a profound impact on the catalyst's performance. researchgate.netrsc.org

Steric Effects: The size and placement of substituents on the pyrrolidine ring create a specific three-dimensional environment around the catalytic site. nih.gov Bulky groups can effectively block one face of the activated substrate, forcing the nucleophile to attack from the less hindered face, thereby controlling the stereochemical outcome. nih.gov For example, the introduction of a methyl group at the α-position of an aryl pyrrolidine catalyst has been shown to impose conformational restrictions that can enhance both reactivity and enantioselectivity in certain reactions. nih.gov

Electronic Effects: The electronic nature of the substituents can influence the catalyst's reactivity by modulating the acidity or basicity of the key functional groups. le.ac.ukresearchgate.net Electron-withdrawing groups can increase the acidity of a hydrogen-bond donor on the catalyst, leading to stronger substrate activation. rsc.org Conversely, electron-donating groups can enhance the nucleophilicity of the pyrrolidine nitrogen in enamine catalysis. The interplay between these steric and electronic effects is often subtle and can lead to significant differences in catalytic outcomes. nih.govresearchgate.net

A summary of how these modifications can influence catalytic performance is presented in the table below.

| Modification | Effect on Catalytic Performance |

| Increased Steric Bulk | Can enhance enantioselectivity by increasing facial shielding of the substrate. nih.gov |

| Electron-Withdrawing Groups | Can increase the acidity of H-bond donors, leading to enhanced substrate activation. rsc.org |

| Electron-Donating Groups | Can increase the nucleophilicity of the pyrrolidine nitrogen in enamine catalysis. |

| Conformational Rigidity | Restricting the conformational freedom of the catalyst can pre-organize it for the desired reaction, often leading to higher selectivity. nih.gov |

Over the past few decades, certain pyrrolidine-based structural motifs have emerged as "privileged" catalysts, demonstrating broad applicability and high efficiency across a range of asymmetric transformations. researchgate.netnih.gov This evolution began with the seminal work on proline as a simple yet effective catalyst for aldol and Mannich reactions. nih.govmdpi.com

Building upon the success of proline, researchers developed more sophisticated catalysts by modifying the pyrrolidine core. A significant breakthrough was the introduction of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi. mdpi.comnih.gov These catalysts, featuring a bulky diarylprolinol group, proved to be highly effective for a wide array of reactions, including Michael additions and α-functionalizations of aldehydes and ketones. nih.gov

Further evolution led to the development of pyrrolidine-based catalysts incorporating additional functional groups capable of non-covalent interactions, such as thioureas and squaramides. nih.govmdpi.com These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. mdpi.com The development of spiro-pyrrolidine organocatalysts represents another advancement, where the rigid spirocyclic framework leads to excellent enantioselectivity in reactions like Michael additions. rsc.org The continuous exploration and refinement of these privileged scaffolds have significantly expanded the toolkit of synthetic chemists for constructing complex chiral molecules. nih.govresearchgate.net

Chiral Ligand Applications in Asymmetric Metal Catalysis

Beyond their role as organocatalysts, chiral pyrrolidine derivatives are extensively used as ligands in asymmetric metal catalysis. acs.orgkoreascience.kr The pyrrolidine scaffold serves as a robust chiral backbone for the construction of a diverse range of ligands that can effectively transfer stereochemical information to a metal center.

Chiral vicinal diamines are a particularly important class of ligands in asymmetric catalysis. sigmaaldrich.com Pyrrolidine-based diamines have been synthesized through various strategies, often starting from readily available chiral precursors like proline. nih.govorganic-chemistry.org The synthesis typically involves the functionalization of the pyrrolidine ring to introduce a second amino group with a defined stereochemistry. nih.gov

The design of these ligands often focuses on creating a C2-symmetric or unsymmetrical environment around the metal center. This can be achieved by introducing different substituents on the nitrogen atoms or the pyrrolidine ring itself. nih.gov The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize their performance in specific catalytic reactions. nih.govnih.gov For instance, ferrocene-containing pyrrolidinyl ligands have been designed and synthesized, demonstrating high efficiency in rhodium-catalyzed hydrogenations. nih.gov

The table below showcases some examples of pyrrolidine-derived chiral diamine ligands and their applications.

| Ligand Type | Metal | Application |

| Ferrocenyl-based P,N-ligands | Rhodium | Asymmetric hydrogenation of olefins nih.gov |

| C2-symmetric diamines | Ruthenium | Asymmetric transfer hydrogenation of ketones |

| Pyrrolidine-based sulfides | Palladium | Heterogeneous enantioselective hydrogenation worktribe.com |

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and pyrrolidine-derived ligands have played a pivotal role in the development of highly efficient catalysts for this transformation. acs.orgbohrium.com Chiral phosphine-pyrrolidine ligands, for example, have been successfully employed in rhodium- and iridium-catalyzed asymmetric hydrogenations of various prochiral olefins, including dehydroamino acids and enamides, to produce chiral amino acids and amines with excellent enantioselectivities. nih.gov

In these catalytic systems, the chiral ligand coordinates to the transition metal, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate. The stereochemical outcome is influenced by the precise geometry of the metal-ligand complex and the interactions between the ligand and the substrate. worktribe.com The success of these systems relies on the ability of the pyrrolidine ligand to create a well-defined and sterically demanding chiral pocket around the metal center. researchgate.netnih.gov

Pyrrolidine Ligands in Other Asymmetric C-C and C-X Bond Forming Reactions

The utility of pyrrolidine-based ligands extends beyond the well-established applications to a variety of other crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These ligands have proven instrumental in achieving high levels of stereocontrol in reactions that are fundamental to modern organic synthesis.

In the realm of C-C bond formation, pyrrolidine ligands have been successfully employed in reactions such as the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method provides access to structurally diverse pyrrolidines bearing multiple contiguous stereocenters with excellent stereoselectivity. researchgate.net Furthermore, the development of catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, utilizing cobalt or nickel catalysts with chiral BOX ligands, allows for the selective formation of either C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Pyrrolidine-based ligands have also been instrumental in advancing asymmetric C-X bond formation. For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines with high regioselectivity and chemoselectivity. organic-chemistry.org This transformation is significant for its ability to form a C-N bond at a typically unreactive position. Additionally, the development of chiral dinitrogen ligands, such as biimidazolines derived from chiral amino alcohols, has enabled the asymmetric synthesis of C-N axially chiral scaffolds through palladium/norbornene cooperative catalysis. nih.gov This approach offers a direct and efficient method for constructing these challenging chiral motifs. nih.gov

The versatility of pyrrolidine ligands is further highlighted by their application in diverse catalytic systems. For example, chiral iridacycle complexes derived from amines catalyze the annulation of racemic diols and primary amines to produce enantioenriched pyrrolidines. organic-chemistry.org Rhodium catalysts, in conjunction with chiral pyrrolidine-based ligands, have been used for the enantioselective oxygenative carbofunctionalization of terminal alkynes, leading to cyclic carboxylic acid derivatives. organic-chemistry.org

A summary of representative applications is presented in the table below:

| Reaction Type | Catalyst System | Ligand Type | Product | Key Features |

| Asymmetric 1,3-Dipolar Cycloaddition | Metal Catalyst | Chiral Pyrrolidine-based | Substituted Pyrrolidines | High stereoselectivity, four contiguous stereocenters. researchgate.net |

| Regio- and Enantioselective Hydroalkylation | Co or Ni Catalyst | Chiral BOX | C2- or C3-alkylated Pyrrolidines | Catalyst-controlled regioselectivity. organic-chemistry.org |

| Intramolecular C(sp³)-H Amination | Copper Catalyst | Not specified | Pyrrolidines | High regioselectivity and chemoselectivity. organic-chemistry.org |

| Asymmetric C-N Axial Chirality Construction | Palladium/Norbornene | Chiral Biimidazoline | C-N Axially Chiral Scaffolds | Direct and efficient synthesis. nih.gov |

| Asymmetric Annulation | Iridacycle Complex | Chiral Amine-derived | Enantioenriched Pyrrolidines | Use of simple starting materials. organic-chemistry.org |

Stereogenic Metal Centers and Ligand-Controlled Stereoselection

A key aspect of asymmetric catalysis with chiral pyrrolidine ligands is their ability to induce and control chirality at the metal center itself. When a chiral ligand coordinates to a metal, it can create a chiral environment that dictates the stereochemical outcome of the reaction. This is particularly relevant in octahedral metal complexes, where the arrangement of ligands around the metal can lead to different stereoisomers.

The synthesis of Salan ligands built around a chiral 2,2'-bipyrrolidine (B3281945) backbone demonstrates this principle effectively. rsc.org The chelation of these ligands to titanium (Ti) and zirconium (Zr) centers forces a predetermined chirality at the metal, as the coordination can only occur through specific faces of the two pyrrolidine nitrogen atoms. rsc.org This predetermination of the metal's stereochemistry is a powerful tool for achieving high enantioselectivity in catalytic reactions.

Similarly, studies on ruthenium (Ru) pincer complexes with chiral pyrrolidine-based PNN ligands have shown that the chirality of the pyrrolidine group influences the preferred stereochemistry at the ruthenium center. acs.org This results in an equilibrium distribution of different diastereomers in solution, highlighting the dynamic nature of the stereochemistry at the metal. acs.org The ability of the chiral ligand to control the stereochemical environment around the metal is a critical factor in achieving ligand-controlled stereoselection.

The principle of ligand-controlled stereoselection is fundamental to the design of effective asymmetric catalysts. By carefully selecting the chiral ligand, chemists can influence the formation of one stereoisomer of the product over another. This control is often achieved through subtle steric and electronic interactions between the ligand, the metal center, and the substrates. The development of C₁-symmetric pyrrolidine-based ligands, often derived from readily available sources like (L)-proline, has been particularly successful in this regard, as their structures can be easily modified to fine-tune these interactions for a specific transformation. exlibrisgroup.com

Chiral Building Block Utility in Advanced Organic Synthesis

The inherent chirality and functional group arrangement of (3S,4R)-4-Methylpyrrolidin-3-amine and its derivatives make them valuable chiral building blocks in the synthesis of complex and biologically important molecules. Their rigid, stereochemically defined scaffold provides a foundation for the construction of larger, more intricate molecular architectures with precise control over the spatial arrangement of atoms.

Strategic Application in Complex Molecular Architectures

The strategic incorporation of chiral pyrrolidine units is a common tactic in the synthesis of complex natural products and pharmaceuticals. The defined stereochemistry of these building blocks allows for the predictable introduction of multiple stereocenters into the target molecule.

For example, the synthesis of compounds containing chiral methyl groups adjacent to an asymmetric center, such as in the case of valine, highlights the utility of stereochemically defined precursors. rsc.org The synthesis of (3R,4S)- and (3R,4R)-[4-²H,³H]valine demonstrates the precise control that can be achieved when starting with a chiral template. rsc.org

Furthermore, the development of methods for the diastereoselective conjugate addition of chiral lithium amides to α,β-unsaturated esters has enabled the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid. researchgate.net This approach provides access to these important building blocks with high diastereomeric and enantiomeric excess. researchgate.net

Precursors for Enantioenriched Heterocycles and Alkaloids

Pyrrolidines are core structures in a vast array of naturally occurring alkaloids and other heterocyclic compounds, many of which exhibit significant biological activity. The use of enantioenriched pyrrolidine derivatives as precursors is a powerful strategy for the total synthesis of these complex molecules.

The synthesis of pyrrolidines through various catalytic methods provides a direct entry point to these important heterocyclic systems. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for constructing polysubstituted pyrrolidines, which can then be elaborated into more complex alkaloid skeletons. researchgate.net

The development of straightforward and flexible methods for preparing ligands based on the pyrrolidine scaffold itself underscores their importance. researchgate.net These methods often involve diastereoselective allylations and cyclization reactions to create the core pyrrolidine ring, which can then be further functionalized. researchgate.net

Synthesis of Diverse Bioactive Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The ability to synthesize diverse and enantioenriched pyrrolidine derivatives is therefore of paramount importance for drug discovery and development.

A prominent example is the Janus kinase (Jak) inhibitor Tofacitinib (CP-690,550), which contains a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core. While this specific example features a piperidine (B6355638) ring, the synthetic strategies and the importance of stereochemistry are highly relevant to pyrrolidine-based scaffolds. A study on the stereoisomers of this drug revealed that only the enantiopure (3R,4R) isomer was effective at blocking Stat5 phosphorylation, highlighting the critical role of precise stereochemistry for biological activity. nih.gov

Furthermore, the design and synthesis of selective inhibitors for enzymes like human ornithine aminotransferase (hOAT) have utilized chiral pyrrolidine and cyclopentene (B43876) scaffolds. For instance, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid was developed as a potent and selective hOAT inhibitor, demonstrating the use of these chiral building blocks in creating targeted therapeutics. nih.gov The pyrrolidine scaffold is also a key component in the development of C-N axially chiral compounds, which are emerging as important structures in medicinal chemistry and materials science. nih.gov

The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a wide range of bioactive compounds, including those with antitumor, anti-inflammatory, and anti-HIV properties. nih.gov The development of new synthetic methods to access these scaffolds, such as the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles, expands the toolbox for medicinal chemists to create novel therapeutic agents. nih.gov

A summary of representative bioactive scaffolds derived from or containing pyrrolidine units is presented in the table below:

| Compound/Scaffold Class | Biological Target/Activity | Key Structural Feature |

| Tofacitinib (related piperidine example) | Janus Kinase (Jak3) | (3R,4R)-stereochemistry crucial for activity. nih.gov |

| hOAT Inhibitors | Human Ornithine Aminotransferase | Chiral cyclopentene/pyrrolidine backbone for selectivity. nih.gov |

| C-N Axially Chiral Scaffolds | Various (emerging) | Atropisomeric C-N bond. nih.gov |

| General Bioactive Pyrrolidines | Antitumor, anti-inflammatory, anti-HIV | Core pyrrolidine ring. nih.gov |

Computational and Spectroscopic Characterization of Chiral Pyrrolidine Amines

Computational Chemistry for Mechanistic and Conformational Insight

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricate details of chemical structures and reaction mechanisms. For chiral pyrrolidine (B122466) amines like (3S,4R)-4-Methylpyrrolidin-3-amine, these computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

For instance, in reactions catalyzed by chiral secondary amines, the formation of enamine or iminium ion intermediates is a key step. nih.gov DFT calculations can model these intermediates and the subsequent bond-forming steps, providing a detailed picture of the reaction trajectory. These computational studies can reveal the subtle non-covalent interactions, such as hydrogen bonding and steric effects, that govern the stereochemical outcome of the reaction. acs.orgresearchgate.net While specific DFT studies on this compound are not extensively documented in the reviewed literature, the principles derived from studies on similar chiral pyrrolidine catalysts are directly applicable. nih.govresearchgate.net

Conformational Landscape Analysis and Preferred Geometries of Chiral Pyrrolidines

The pyrrolidine ring is not planar and can adopt various conformations, often described as envelope or twist forms. The substituents on the ring significantly influence its conformational preferences. For a disubstituted pyrrolidine like this compound, a thorough conformational analysis is essential to understand its behavior. researchgate.netacs.org

Computational methods, again primarily DFT, are used to explore the conformational landscape of the molecule. researchgate.netnih.gov By calculating the relative energies of different possible conformers, the most stable, low-energy geometries can be identified. acs.orgnih.gov This information is critical because the catalytic activity and selectivity of a chiral catalyst are often dictated by its predominant conformation in solution. The interplay of steric and electronic effects of the methyl and amino groups in this compound will determine the puckering of the pyrrolidine ring and the orientation of these substituents (axial vs. equatorial). researchgate.net

Table 1: Illustrative Conformational Analysis Data for a Disubstituted Pyrrolidine

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

| A | 175.2 | 0.00 | 65 |

| B | -65.8 | 1.25 | 25 |

| C | 55.4 | 2.50 | 10 |

| Note: This table is illustrative and based on general findings for substituted pyrrolidines. Specific data for this compound would require dedicated computational studies. |

Computational Studies on Iminium Ion Formation and Stability

In many organocatalytic reactions, chiral secondary amines react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions. These intermediates activate the substrate towards nucleophilic attack. The stability of these iminium ions is a key factor influencing the reaction rate and efficiency.

Computational studies using DFT can provide valuable data on the thermodynamics of iminium ion formation. By calculating the energies of the reactants (amine and carbonyl compound) and the product (iminium ion), the equilibrium of the formation reaction can be predicted. nih.gov Factors such as the electronic nature of the substituents on the pyrrolidine ring and the steric hindrance around the nitrogen atom can significantly affect the stability of the iminium ion. For this compound, the presence of the methyl group could influence the geometry and stability of the resulting iminium ion.

Prediction of Stereochemical Outcomes in Catalytic Reactions

A major goal of computational chemistry in the field of asymmetric catalysis is to predict the stereochemical outcome of a reaction. By modeling the transition states leading to the different possible stereoisomers, the activation energy for each pathway can be calculated. clockss.orgelsevierpure.com According to transition state theory, the pathway with the lower activation energy will be favored, thus determining the major stereoisomer formed.

For a catalyst like this compound, DFT calculations can be used to model the approach of a nucleophile to the iminium ion intermediate. acs.orgresearchgate.net The chiral environment created by the catalyst directs the nucleophile to one face of the molecule over the other, leading to an enantioselective or diastereoselective transformation. The analysis of the transition state geometries can reveal the specific interactions responsible for the stereochemical control. clockss.org

Advanced Spectroscopic Methods for Structural and Chiral Analysis

While computational methods provide theoretical insights, spectroscopic techniques offer experimental data to validate and complement the computational findings. For chiral molecules, specialized spectroscopic methods are required to probe their three-dimensional structure.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the molecule's absolute stereochemistry. nih.govresearchgate.net

The assignment of the absolute configuration using VCD is typically achieved by comparing the experimental VCD spectrum with the theoretical spectrum predicted by DFT calculations for a known enantiomer. nih.govbiotools.usyoutube.com If the experimental and calculated spectra match, the absolute configuration of the sample is confirmed. youtube.com This combination of VCD and DFT has become a reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, especially for those that are difficult to crystallize. nih.govnih.govbiotools.us

For this compound, a VCD study would involve measuring its VCD spectrum and comparing it to the DFT-calculated spectra for both the (3S,4R) and (3R,4S) enantiomers. A good agreement between the experimental spectrum and one of the calculated spectra would unambiguously establish its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. nih.gov In the context of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard NMR techniques alone are often insufficient for their differentiation. nih.gov This is because enantiomers exhibit identical physical and chemical properties in an achiral environment, leading to indistinguishable NMR spectra. However, various NMR-based strategies have been developed to overcome this limitation and enable the discrimination of enantiomers, a process known as chiral recognition.

For a chiral pyrrolidine amine like this compound, these methods are crucial for determining enantiomeric purity and assigning absolute configuration. The core principle involves creating a diastereomeric interaction, either through the use of chiral auxiliary agents or by employing a chiral solvent. Diastereomers, unlike enantiomers, have different physical properties and, therefore, can be distinguished by NMR spectroscopy, typically exhibiting separate signals for the corresponding nuclei.

While proton (¹H) NMR is the most common NMR technique, the use of other nuclei, such as fluorine-19 (¹⁹F), phosphorus-31 (³¹P), and carbon-13 (¹³C), offers significant advantages for chiral recognition. nih.govmdpi.com These multinuclear NMR approaches often provide simpler spectra with a wider range of chemical shifts, which can lead to better resolution of diastereomeric signals. nih.gov

For this compound, derivatization with a fluorine-containing chiral agent would allow for the use of ¹⁹F NMR. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it an excellent probe for detecting subtle differences in the electronic environment of the diastereomeric derivatives. mdpi.comnih.gov Similarly, derivatization with a phosphorus-containing reagent would enable the use of ³¹P NMR, which also benefits from a wide chemical shift range and the absence of background signals in most organic molecules. mdpi.com

¹³C NMR spectroscopy is another valuable tool, particularly for characterizing the carbon backbone of the pyrrolidine ring. mdpi.comfrontiersin.org While less sensitive than ¹H NMR, ¹³C NMR can be used to assign the relative configuration of stereogenic centers within a molecule. frontiersin.org In the case of this compound, comparison of the experimental ¹³C NMR chemical shifts with those predicted by computational methods for different stereoisomers can aid in confirming the assigned configuration.

A hypothetical example of how multinuclear NMR could be used to analyze a sample of this compound is presented in the table below. The table illustrates the expected chemical shift differences (Δδ) for diastereomeric derivatives.

| Nucleus | Chiral Derivatizing Agent | Solvent | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| ¹⁹F | (R)-Mosher's acid chloride | CDCl₃ | -71.52 | -71.58 | 0.06 |

| ³¹P | (S)-α-Methoxy-α-phenylacetic acid | C₆D₆ | 25.10 | 25.25 | 0.15 |

| ¹³C | None (with chiral solvating agent) | CDCl₃ | 58.3 (C3) | 58.5 (C3) | 0.2 |

This table presents hypothetical data for illustrative purposes.

The formation of diastereomers for NMR analysis can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govwikipedia.org

Chiral Derivatizing Agents (CDAs) react covalently with the analyte, in this case, the amine group of this compound, to form a new molecule containing an additional stereocenter. wikipedia.org A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride and reacted with the amine to form diastereomeric amides. wikipedia.org The resulting diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric excess of the original amine. wikipedia.org Other CDAs, such as those based on 2-formylphenylboronic acid and BINOL, have also been developed for the analysis of chiral primary amines. researchgate.net

Chiral Solvating Agents (CSAs) , in contrast, form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. rsc.org These transient interactions are strong enough to induce chemical shift differences between the enantiomers in the NMR spectrum. An advantage of using CSAs is that the analyte can be recovered unchanged after the analysis. For chiral pyrrolidines, crown ethers like (18-crown-6)-2,3,11,12-tetracarboxylic acid have been shown to be effective CSAs. researchgate.net The amine protonation leads to an ammonium (B1175870) species that associates with the crown ether, resulting in chiral recognition. researchgate.net

The choice between a CDA and a CSA depends on the specific analyte and the desired information. Derivatization often leads to larger and more easily quantifiable signal separations, while solvation is a non-destructive method.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of chiral compounds. nih.govnih.gov The resulting ECD spectrum, a plot of the difference in absorbance (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule.

For a molecule like this compound, which contains chromophores (light-absorbing groups) in the UV-visible region, ECD can be a valuable tool. The sign and intensity of the Cotton effects (the peaks and troughs in the ECD spectrum) are directly related to the spatial arrangement of the atoms around the stereocenters.

In cases where the chromophore is not inherently chiral or the ECD signals are weak, derivatization with a suitable chromophoric group can be employed. The exciton (B1674681) chirality method is a powerful approach where two or more chromophores are introduced into the molecule. nih.gov The through-space interaction of these chromophores leads to characteristic split ECD signals (a "couplet"), the sign of which can be directly correlated to the absolute configuration of the molecule. nih.gov

The table below shows hypothetical ECD data for the two enantiomers of 4-Methylpyrrolidin-3-amine, illustrating the mirror-image relationship of their spectra.

| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| This compound | 210 | +5.2 |

| 240 | -1.8 | |

| (3R,4S)-4-Methylpyrrolidin-3-amine | 210 | -5.2 |

| 240 | +1.8 |

This table presents hypothetical data for illustrative purposes.

Synergistic Integration of Spectroscopic and Computational Approaches

The most robust and reliable stereochemical assignments are often achieved through the synergistic integration of experimental spectroscopic data and high-level computational methods. rsc.orgnih.gov Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the spectroscopic properties of different stereoisomers of a molecule. acs.org

For this compound, computational methods can be employed to:

Predict NMR chemical shifts: By calculating the ¹H and ¹³C NMR spectra for all possible stereoisomers, the theoretical data can be compared with the experimental spectra to confirm the relative and absolute configuration. frontiersin.org

Simulate ECD spectra: Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum for a given absolute configuration. acs.org By comparing the calculated spectrum with the experimentally measured one, the absolute configuration can be confidently assigned. acs.org

Determine conformational preferences: Computational modeling can identify the most stable conformations of the pyrrolidine ring and the orientation of its substituents. This information is crucial for accurately interpreting both NMR and ECD data, as these spectroscopic properties are highly dependent on the molecular conformation.

This integrated approach provides a powerful means of cross-validation, where the experimental data grounds the computational models, and the calculations provide a detailed theoretical framework for interpreting the experimental observations. rsc.org This synergy is essential for the unambiguous characterization of complex chiral molecules like this compound.

Future Research Trajectories and Innovations in Chiral Pyrrolidine Amine Chemistry

Emerging Synthetic Strategies for Highly Substituted Pyrrolidine (B122466) Amines

The development of novel synthetic methodologies is paramount for accessing structurally diverse and highly functionalized pyrrolidine amines. Traditional methods are often being supplanted by more elegant and efficient strategies that offer greater control and versatility.

Direct C(sp³)–H Functionalization: A significant area of innovation is the direct functionalization of C(sp³)–H bonds. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy. nih.gov For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has been shown to produce pyrrolidines in good yields with high regio- and chemoselectivity. organic-chemistry.org Similarly, enzyme-catalyzed intramolecular C(sp³)–H amination using engineered cytochrome P450 enzymes represents a groundbreaking "new-to-nature" reaction, enabling the construction of chiral pyrrolidines from simple azide (B81097) precursors. nih.govacs.org This biocatalytic method can deliver high enantioselectivity (up to 99:1 er) and catalytic efficiency. nih.gov

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. tandfonline.comua.es The 1,3-dipolar cycloaddition of azomethine ylides is a prominent MCR for synthesizing highly substituted pyrrolidines. tandfonline.comacs.org Recent advancements have focused on developing one-pot strategies that combine multiple transformations, such as the Rh(II)-catalyzed transannulation/rearrangement followed by a mild reduction, to afford 2,4-substituted pyrrolidines. acs.org These methods are attractive for their operational simplicity and tolerance of various functional groups. acs.org

Chemoenzymatic Synthesis: The synergy between chemical and enzymatic catalysis offers a powerful route to enantiopure chiral amines. acs.orgresearchgate.net Enzymes like transaminases, amine dehydrogenases, and lipases can provide exquisite stereoselectivity that is difficult to achieve with small-molecule catalysts alone. acs.orgnih.gov For example, a chemoenzymatic approach has been successfully used to synthesize (3R,4S)-3-methoxy-4-methylaminopyrrolidine, a close analogue of (3S,4R)-4-Methylpyrrolidin-3-amine. researchgate.net This strategy utilized a ring-closing metathesis followed by an enzymatic resolution to establish the key stereocenters with high enantiomeric excess (>99% ee). researchgate.net

Advanced Cyclization Reactions: Innovations in cyclization reactions continue to provide new entries into the pyrrolidine core. Stereoselective haloamination of olefins has emerged as a key method for introducing both amine and halogen functionalities simultaneously. mdpi.com Radical cyclizations are also being revisited, with novel methods for 5-exo-trig diastereoselective cyclization onto acrylamides providing access to enantiopure 3,4-disubstituted pyrrolidines after chiral auxiliary removal. acs.org

| Strategy | Description | Key Advantages | Recent Findings |

| C(sp³)–H Functionalization | Direct conversion of C-H bonds to C-N bonds. | High atom economy, reduced number of synthetic steps. | Engineered cytochrome P411 variants catalyze intramolecular C-H amination with high enantioselectivity (up to 99:1 er). nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single operation. | Increased efficiency, molecular diversity from simple precursors. | One-pot synthesis of 2,4-substituted pyrrolidines via Rh(II) azavinyl carbenes yields products in 40-85%. acs.org |

| Chemoenzymatic Synthesis | Combination of chemical and biocatalytic steps. | High stereoselectivity, mild reaction conditions. | Synthesis of a (3R,4S)-3-methoxy-4-methylaminopyrrolidine intermediate achieved with >99% ee using a lipase (B570770) for resolution. researchgate.net |

| Haloamination of Olefins | Adjacent bifunctionalization with amine and halogen groups. | Access to valuable halogenated chiral amine building blocks. | Catalytic systems have been developed for regio- and stereoselective haloamination of alkenes. mdpi.com |

Design of Next-Generation Pyrrolidine-Based Organo- and Metal Catalysts

Chiral pyrrolidines, including derivatives of this compound, are not just synthetic targets but also powerful catalysts themselves. The pyrrolidine motif is a privileged structure in asymmetric organocatalysis, particularly in aminocatalysis. beilstein-journals.orgnih.gov

The future in this area lies in the rational design of "custom-made" catalysts. rsc.org By systematically modifying the pyrrolidine scaffold, researchers can fine-tune the steric and electronic properties of the catalyst to suit specific transformations. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The addition of extra stereocenters and functional groups, such as those derived from tartaric acid, is another strategy to create more effective organocatalysts. nih.gov

The development of peptide-like catalysts, where an amino acid is attached to the catalyst backbone, represents another frontier. rsc.org These modifications can introduce additional hydrogen-bonding interactions that enhance stereocontrol during the catalytic cycle. rsc.org The goal is to move beyond the workhorse catalysts like proline and its simple derivatives to highly specialized systems that offer superior performance for challenging reactions. nih.gov

Exploration of Novel Reactivity Modes and Transformations

Beyond established reactions, researchers are exploring entirely new ways to use chiral pyrrolidine amines and to construct the pyrrolidine ring. This includes harnessing reactive intermediates and developing unprecedented catalytic cycles.

One such area is the enzyme-catalyzed intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds. nih.gov This "new-to-nature" reaction, catalyzed by engineered P450 enzymes, proceeds through a proposed iron-nitrene intermediate, a species not typically found in biology. nih.govacs.org This transformation provides a direct route to chiral pyrrolidines and indolines from simple azides, bypassing traditional multi-step sequences that require pre-installed functional groups. nih.gov

Another innovative approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. acs.org These ylides can then participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles. acs.org This method enables a one-pot process to construct highly decorated pyrrolidine rings from readily available starting materials. acs.org The ability to generate both stabilized and unstabilized azomethine ylides significantly broadens the scope of this transformation. acs.org

| Transformation | Catalyst/Method | Key Intermediate | Significance |

| Intramolecular C(sp³)–H Amination | Engineered Cytochrome P411 | Alkyl/Aryl Nitrene | First example of enzymatic intramolecular alkyl/aryl nitrene C–H insertion for chiral N-heterocycle synthesis. nih.gov |

| Reductive Azomethine Ylide Cycloaddition | Iridium Complex | Azomethine Ylide | Provides one-pot access to highly substituted pyrrolidines from amides and lactams. acs.org |

Integration with Machine Learning and Artificial Intelligence for Catalyst Discovery

The traditional process of catalyst discovery often relies on a combination of chemical intuition and laborious trial-and-error experimentation. bbnchasm.com The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. bbnchasm.comresearchgate.netarxiv.org

Furthermore, the integration of large language models (LLMs) with Bayesian optimization and active learning loops creates an innovative workflow that can harness information from the vast scientific literature to guide catalyst design and optimization. arxiv.org As these computational tools become more sophisticated, their synergy with high-throughput experimentation will undoubtedly lead to the rapid development of next-generation chiral catalysts for pyrrolidine synthesis and other applications. nih.govresearchgate.net

Scalable and Sustainable Synthesis of Chiral Pyrrolidine Compounds

As promising drug candidates and catalysts move from discovery to application, the need for scalable and sustainable manufacturing processes becomes critical. Future research is heavily focused on developing synthetic routes that are not only efficient but also environmentally benign and economically viable for large-scale production.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. rsc.org A highly diastereoselective continuous flow protocol for creating an α-chiral pyrrolidine library has been developed, achieving high yields (up to 87%) with reaction times under 150 seconds. rsc.org This methodology was demonstrated on a gram-scale, with a throughput of 7.45 g/h, highlighting its potential for industrial applications. rsc.org

Green Chemistry Principles: There is a strong emphasis on developing "green" synthetic strategies that minimize waste and avoid harsh reagents. acs.org This includes the use of water as a solvent, as demonstrated in an iridium-catalyzed successive reductive amination of diketones to form N-aryl-substituted pyrrolidines. mdpi.com Asymmetric hydrogenation, which uses molecular hydrogen as the reductant, is another prime example of a green strategy, offering excellent atom economy with virtually no byproducts. nih.govacs.org

Scalable Synthetic Routes: Researchers are actively developing multi-step synthetic schemes that start from readily available materials and are scalable to the 100-gram level and beyond. nih.govresearchgate.net These routes often involve optimizing existing reactions, such as the Petasis or Sakurai reactions, and developing alternative pathways to overcome bottlenecks in scale-up. nih.govresearchgate.net The ultimate goal is to ensure that valuable chiral pyrrolidine building blocks are readily accessible to the broader chemical community for drug discovery and other applications. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (3S,4R)-4-Methylpyrrolidin-3-amine, and how are stereochemical outcomes controlled?

Answer:

The synthesis of this compound typically involves enantioselective strategies to control stereochemistry. A key method includes:

- Reductive Amination : Starting from a chiral precursor, such as 3-keto-4-methylpyrrolidine, using asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) .

- Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) to separate enantiomers .

- Intermediate Functionalization : For example, N-acylation of 3-amino-4-methylpyridine followed by partial reduction and hydrolysis to yield the desired stereoisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.